molecular formula C17H13ClN4O5S2 B5155149 N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No. B5155149
M. Wt: 452.9 g/mol
InChI Key: OTXVHXOGKGHPJB-UHFFFAOYSA-N
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Description

N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves the inhibition of specific enzymes or proteins that are involved in the development and progression of certain diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In addition, it has been shown to have a positive effect on the immune system and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in lab experiments include its high potency and selectivity for specific enzymes or proteins. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could lead to unwanted side effects.

Future Directions

There are several future directions for the study of N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. One potential direction is to further investigate its potential as a diagnostic tool in imaging studies. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-ethanamine in the presence of triethylamine. The resulting product is then treated with 4-chlorobenzenesulfonyl chloride to form the final compound.

Scientific Research Applications

N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antitumor, and antibacterial properties. In addition, it has been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O5S2/c18-12-3-7-14(8-4-12)29(26,27)10-9-15-20-21-17(28-15)19-16(23)11-1-5-13(6-2-11)22(24)25/h1-8H,9-10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXVHXOGKGHPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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